S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil
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Overview
Description
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil: is a derivative of Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.
Chemical Reactions Analysis
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving PDE5 inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: It is used in the development and testing of new pharmaceutical formulations .
Mechanism of Action
The mechanism of action of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets and pathways involved are similar to those of Vardenafil .
Comparison with Similar Compounds
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil can be compared with other PDE5 inhibitors such as:
Sildenafil: Another well-known PDE5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C21H26N6O7S |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylamino]ethylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C21H26N6O7S/c1-4-6-16-24-12(3)17-19(28)25-18(26-27(16)17)14-11-13(7-8-15(14)34-5-2)35(32,33)23-10-9-22-20(29)21(30)31/h7-8,11,23H,4-6,9-10H2,1-3H3,(H,22,29)(H,30,31)(H,25,26,28) |
InChI Key |
IYBDOKDAJOBYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCNC(=O)C(=O)O)OCC)C |
Origin of Product |
United States |
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